![molecular formula C15H21NO2 B7628667 3-[3-(4-Methylpiperidin-1-yl)phenyl]propanoic acid](/img/structure/B7628667.png)
3-[3-(4-Methylpiperidin-1-yl)phenyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(4-Methylpiperidin-1-yl)phenyl]propanoic acid, commonly known as MPAA, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPAA belongs to the class of compounds known as GABA analogs, which have been shown to have a wide range of pharmacological effects, including anxiolytic, anticonvulsant, and hypnotic properties.
作用機序
The exact mechanism of action of MPAA is not fully understood, but it is believed to act as a GABA analog, binding to GABA receptors in the brain and modulating the activity of the neurotransmitter GABA. GABA is an inhibitory neurotransmitter that plays a key role in regulating anxiety and other physiological processes.
Biochemical and Physiological Effects:
MPAA has been shown to have a number of biochemical and physiological effects, including anxiolytic, anticonvulsant, and hypnotic properties. In animal studies, MPAA has been shown to reduce anxiety-related behaviors and increase the duration of sleep. It has also been shown to have anticonvulsant effects, suggesting that it may be useful in the treatment of epilepsy.
実験室実験の利点と制限
One of the main advantages of MPAA for lab experiments is its well-defined chemical structure, which allows for precise dosing and control over experimental conditions. Additionally, MPAA has been extensively studied in animal models, making it a well-established tool for research. However, one limitation of MPAA is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on MPAA. One area of interest is in the development of novel analogs with improved pharmacological properties, such as increased solubility or selectivity for specific GABA receptor subtypes. Another potential direction is in the investigation of the molecular mechanisms underlying the anxiolytic and anticonvulsant effects of MPAA, which could lead to the development of new therapeutic approaches for anxiety disorders and epilepsy. Finally, there is a need for further clinical studies to evaluate the safety and efficacy of MPAA in humans.
合成法
The synthesis of MPAA involves the reaction of 4-methylpiperidine with 3-bromoacetophenone in the presence of a base, followed by reduction of the resulting ketone with sodium borohydride. The final product is obtained after purification by column chromatography.
科学的研究の応用
MPAA has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of anxiety disorders. Studies have shown that MPAA has anxiolytic effects in animal models, and it has been suggested that it may be effective in the treatment of anxiety in humans.
特性
IUPAC Name |
3-[3-(4-methylpiperidin-1-yl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12-7-9-16(10-8-12)14-4-2-3-13(11-14)5-6-15(17)18/h2-4,11-12H,5-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQALLQUKWUYGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=CC(=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B7628593.png)
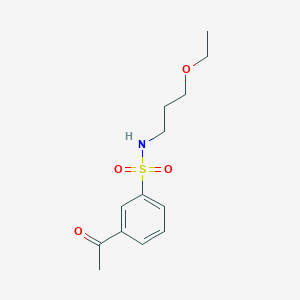

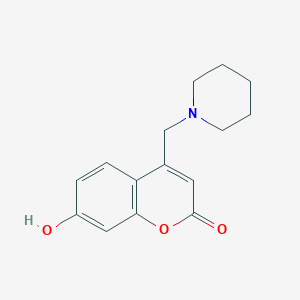
![3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7628619.png)

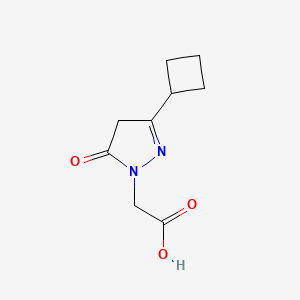
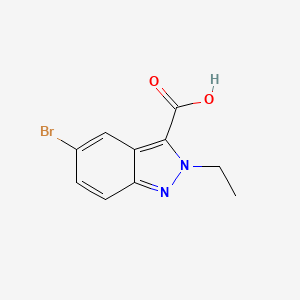
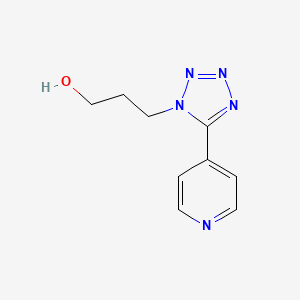
![3-[(5-Propyltetrazol-1-yl)methyl]benzoic acid](/img/structure/B7628674.png)

